17-Benzyl-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione
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Description
17-Benzyl-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione is a useful research compound. Its molecular formula is C25H19NO2 and its molecular weight is 365.432. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Computational Analysis
- A study focused on the crystal and geometry-optimized structure of an anthracene-based Diels-Alder adduct, similar in structure to 17-Benzyl-17-azapentacyclo[6.6.5.0^2,7.0^9,14.0^15,19]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione. This research utilized computational calculations to predict the density functional theory (DFT) optimized geometries. The findings highlight the significance of choosing the appropriate density functional and basis set for accurate structural predictions in the gas phase and the solid state (Hillman, Tanski & Roberts, 2020).
Synthesis of Functionalized Compounds
- The novel synthesis of functionalized compounds using the Baylis-Hillman adducts was described. These compounds, including derivatives of the [4.4.3] and [4.4.4]propellano-bislactones, share structural similarities with 17-Benzyl-17-azapentacyclo[6.6.5.0^2,7.0^9,14.0^15,19]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione. This work presents an innovative approach to synthesizing complex molecular structures, which could be relevant to the target compound (Basavaiah & Satyanarayana, 2001).
Properties
IUPAC Name |
17-benzyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO2/c27-24-22-20-16-10-4-5-11-17(16)21(19-13-7-6-12-18(19)20)23(22)25(28)26(24)14-15-8-2-1-3-9-15/h1-13,20-23H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSPCMINOPMHGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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